Tucaresol

Description

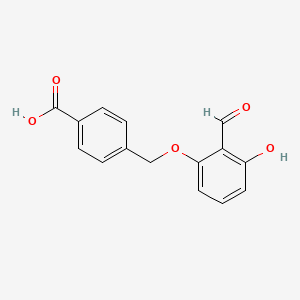

Structure

3D Structure

Properties

IUPAC Name |

4-[(2-formyl-3-hydroxyphenoxy)methyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O5/c16-8-12-13(17)2-1-3-14(12)20-9-10-4-6-11(7-5-10)15(18)19/h1-8,17H,9H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEDONBRPTABQFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)OCC2=CC=C(C=C2)C(=O)O)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70233247 | |

| Record name | Tucaresol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70233247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84290-27-7 | |

| Record name | Tucaresol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084290277 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tucaresol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13027 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tucaresol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70233247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TUCARESOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JH368G5B9M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Immunomodulatory Landscape of Tucaresol: A Deep Dive into its Mechanism of Action on CD4+ T Cells

For Immediate Release

Milan, Italy - This technical whitepaper provides a comprehensive analysis of the mechanism of action of Tucaresol, an orally active immunomodulatory agent, with a specific focus on its effects on CD4+ T lymphocytes. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of immunology, virology, and therapeutic development.

Executive Summary

This compound has emerged as a significant immunomodulatory compound that enhances cell-mediated immunity. Clinical and in vitro studies have demonstrated its capacity to function as a host-targeted antiviral agent, primarily through the controlled stimulation of CD4+ T helper cells.[1][2][3] This document elucidates the signaling pathways influenced by this compound, presents quantitative data on its effects on CD4+ T cell subsets and cytokine production, and provides detailed experimental protocols for key assays used in its evaluation.

Core Mechanism of Action: Co-stimulation of CD4+ T Cell Activation

This compound's primary mechanism of action on CD4+ T cells is centered on its role as a co-stimulatory signal in T cell activation. Notably, this co-stimulation is dependent on the T cell receptor (TCR) engagement with its cognate antigen presented by an antigen-presenting cell (APC) but occurs independently of the CD28 co-stimulatory pathway.[4][5]

Signaling Pathway

Upon engagement of the TCR/CD3 complex, this compound provides a secondary signal that potentiates the downstream signaling cascade. This leads to an enhanced activation of Phospholipase C-gamma (PLC-γ). Activated PLC-γ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). The increased production of IP3 triggers the release of intracellular calcium (Ca2+) stores, a critical event in T cell activation. This heightened and sustained calcium flux ultimately leads to the activation of transcription factors, such as NFAT (Nuclear Factor of Activated T cells), which translocate to the nucleus and induce the transcription of key genes involved in T cell proliferation and cytokine production, most notably Interleukin-2 (IL-2).

Quantitative Effects of this compound on CD4+ T Cells

Clinical and in vitro studies have quantified the impact of this compound on various aspects of CD4+ T cell function and population dynamics.

In Vivo Effects on CD4+ T Cell Populations in HIV-infected Individuals

A Phase I/II clinical trial in HIV-positive patients demonstrated that this compound treatment led to significant changes in CD4+ T cell counts.

| Parameter | Patient Group | Observation | Reference |

| CD4+ Percentage | Viraemic patients commencing treatment | Increase observed | [1] |

| Naive CD4+ Cells | Patients on stable HAART | Increase observed, supporting the generation of new T cells | [1] |

In Vitro Effects on T Cell Proliferation and Cytokine Production

In vitro studies using Peripheral Blood Mononuclear Cells (PBMCs) from HIV-infected individuals have shown that this compound's effects are dependent on the baseline CD4+ T cell count of the donor.

| Parameter | Condition | Result | Optimal Concentration | Reference |

| T Cell Proliferation | Antigen-stimulated PBMCs (HIV+ donors with >500 CD4+ cells/µl) | Increased | 100-300 µM | [4] |

| Antigen-stimulated PBMCs (HIV+ donors with <500 CD4+ cells/µl) | Marginal effect | N/A | [4] | |

| IL-2 Production | Antigen-stimulated PBMCs (HIV+ donors with >500 CD4+ cells/µl) | Increased | 100-300 µM | [4] |

| IFN-γ Production | Antigen-stimulated PBMCs (HIV+ donors with >500 CD4+ cells/µl) | Increased | 100-300 µM | [4] |

| IL-10 Production | Antigen-stimulated PBMCs | No significant modification | N/A | [4] |

| CD25 Expression | Mitogen-stimulated T cells (Healthy Controls) | Augmented | 100-300 µM | [4] |

| Mitogen-stimulated T cells (HIV-infected individuals) | No significant modification | N/A | [4] |

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize the mechanism of action of this compound.

PBMC Isolation and In Vitro this compound Treatment

This protocol describes the isolation of PBMCs from whole blood and their subsequent treatment with this compound for downstream functional assays.

Materials:

-

Whole blood collected in heparinized tubes

-

Phosphate-Buffered Saline (PBS)

-

Ficoll-Paque PLUS

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), L-glutamine, and penicillin-streptomycin

-

This compound (stock solution in DMSO)

-

Antigen (e.g., influenza A virus, HIV-1 gp160 peptides) or mitogen (e.g., Phytohemagglutinin (PHA))

Protocol:

-

Dilute whole blood 1:1 with sterile PBS.

-

Carefully layer the diluted blood over an equal volume of Ficoll-Paque PLUS in a conical centrifuge tube.

-

Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

-

Aspirate the upper layer of plasma and platelets, and carefully collect the buffy coat layer containing PBMCs.

-

Transfer the PBMCs to a new tube and wash twice with PBS by centrifugation at 250 x g for 10 minutes.

-

Resuspend the PBMC pellet in complete RPMI-1640 medium and perform a cell count.

-

Plate the cells at a density of 2 x 10^6 cells/mL in 96-well plates.

-

Add the desired concentration of antigen or mitogen to the wells.

-

Add this compound at final concentrations ranging from 1 µM to 500 µM (optimal range typically 100-300 µM). Include a vehicle control (DMSO).

-

Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours.

-

After incubation, collect the cell culture supernatants for cytokine analysis (ELISA) and the cells for proliferation or surface marker analysis (Flow Cytometry).

Measurement of Cytokine Production by ELISA

This protocol outlines the quantification of IL-2 and IFN-γ in culture supernatants from this compound-treated PBMCs.

Materials:

-

Culture supernatants from the experiment in section 4.1.

-

Human IL-2 and IFN-γ ELISA kits (containing capture antibody, detection antibody, streptavidin-HRP, and substrate)

-

Wash buffer (PBS with 0.05% Tween-20)

-

Assay diluent (PBS with 1% BSA)

-

Stop solution (e.g., 2N H2SO4)

-

Microplate reader

Protocol:

-

Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.

-

Wash the plate three times with wash buffer.

-

Block the plate with assay diluent for 1 hour at room temperature.

-

Wash the plate three times.

-

Add 100 µL of standards and culture supernatants to the wells and incubate for 2 hours at room temperature.

-

Wash the plate three times.

-

Add the biotinylated detection antibody and incubate for 1 hour at room temperature.

-

Wash the plate three times.

-

Add streptavidin-HRP and incubate for 30 minutes at room temperature in the dark.

-

Wash the plate five times.

-

Add the TMB substrate and incubate for 15-30 minutes at room temperature in the dark.

-

Stop the reaction by adding the stop solution.

-

Read the absorbance at 450 nm on a microplate reader.

-

Calculate the cytokine concentrations in the samples by interpolating from the standard curve.

Analysis of CD4+ T Cell Subsets by Flow Cytometry

This protocol describes the staining of PBMCs to identify and quantify naive (CD45RA+) and memory (CD45RO+) CD4+ T cell subsets.

Materials:

-

PBMCs from in vivo studies or in vitro cultures

-

FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

-

Fluorochrome-conjugated antibodies: anti-CD3, anti-CD4, anti-CD45RA, anti-CD45RO

-

Flow cytometer

Protocol:

-

Harvest and wash the cells with FACS buffer.

-

Resuspend the cells to a concentration of 1 x 10^7 cells/mL.

-

Add the antibody cocktail to 100 µL of the cell suspension.

-

Incubate for 30 minutes at 4°C in the dark.

-

Wash the cells twice with FACS buffer.

-

Resuspend the cells in 500 µL of FACS buffer.

-

Acquire the samples on a flow cytometer.

-

Analyze the data using appropriate software, gating first on lymphocytes, then on CD3+ T cells, followed by CD4+ T helper cells. Within the CD4+ population, differentiate naive (CD45RA+) and memory (CD45RO+) subsets.

Conclusion

This compound represents a promising immunomodulatory agent with a distinct mechanism of action on CD4+ T cells. By providing a CD28-independent co-stimulatory signal, it enhances T cell activation, proliferation, and the production of Th1-type cytokines. This activity is particularly effective in individuals with a relatively preserved CD4+ T cell count. The detailed understanding of its signaling pathway and its quantifiable effects on the immune system, as outlined in this whitepaper, provides a solid foundation for its further clinical development and application in various disease contexts characterized by compromised cell-mediated immunity.

References

- 1. Immunomodulation induced by this compound in HIV infection: results of a 16 week pilot Phase I/II trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medrxiv.org [medrxiv.org]

- 3. medrxiv.org [medrxiv.org]

- 4. In vitro immunomodulatory properties of this compound in HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

A Technical Deep-Dive into Curcumin: A Dual-Action Antiviral and Immunomodulatory Agent

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Curcumin, a naturally occurring polyphenolic compound derived from the rhizome of Curcuma longa, has garnered significant scientific interest for its multifaceted therapeutic properties. Beyond its well-documented anti-inflammatory and antioxidant effects, a growing body of evidence highlights its potential as a dual antiviral and immunomodulatory agent. This technical guide provides an in-depth analysis of curcumin's antiviral activity against a range of viruses and its intricate modulation of the host immune response. We present a compilation of quantitative data from key studies, detailed experimental protocols for assessing its efficacy, and visualizations of the underlying molecular pathways. This document aims to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel antiviral and immunomodulatory therapies.

Antiviral Activity of Curcumin

Curcumin exerts its antiviral effects through a multi-pronged approach, targeting various stages of the viral life cycle, including viral entry, replication, and egress. Its broad-spectrum activity has been demonstrated against both RNA and DNA viruses.

Quantitative Data on Antiviral Efficacy

The following table summarizes the 50% inhibitory concentration (IC₅₀) and 50% cytotoxic concentration (CC₅₀) values of curcumin against various viruses, providing a quantitative measure of its antiviral potency and therapeutic window.

| Virus Family | Virus | Cell Line | IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/IC₅₀) | Reference |

| Coronaviridae | SARS-CoV-2 | Vero E6 | 0.447 | 268.7 | 600 | [1] |

| Flaviviridae | Dengue Virus (DENV-2) | Vero | 8.5 | >500 | >58.8 | |

| Hepadnaviridae | Hepatitis B Virus (HBV) | HepG2 2.2.15 | 10 | >100 | >10 | |

| Herpesviridae | Herpes Simplex Virus 1 (HSV-1) | Vero | 3.3 | >100 | >30.3 | |

| Orthomyxoviridae | Influenza A Virus (H1N1) | MDCK | 0.47 | 33.1 | 70.4 | |

| Retroviridae | Human Immunodeficiency Virus 1 (HIV-1) | MT-4 | 10.3 | >100 | >9.7 |

Note: IC₅₀ and CC₅₀ values can vary depending on the specific viral strain, cell line, and experimental conditions used.

Immunomodulatory Effects of Curcumin

Curcumin's immunomodulatory properties are intricately linked to its antiviral activity. By modulating key signaling pathways, it can dampen excessive inflammatory responses that often contribute to the pathology of viral infections, while also enhancing certain aspects of the host's antiviral defenses.

Modulation of Key Signaling Pathways

Curcumin has been shown to interact with and modulate several critical signaling pathways involved in the immune response to viral infections.

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Many viruses activate this pathway to promote their own replication and to induce a pro-inflammatory state. Curcumin has been demonstrated to inhibit NF-κB activation by preventing the phosphorylation and subsequent degradation of its inhibitor, IκBα. This leads to the sequestration of NF-κB in the cytoplasm, preventing the transcription of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[2]

References

Tucaresol: A Technical Guide to its Role in T Helper Cell Reconstitution

For Researchers, Scientists, and Drug Development Professionals

Abstract: Tucaresol (formerly 589C80) is an orally active, small-molecule immunomodulator that has demonstrated a significant capacity to influence T helper cell function and numbers. Originally investigated for sickle cell anemia, its immunomodulatory properties became a focal point for research, particularly in the context of viral diseases characterized by compromised cell-mediated immunity, such as HIV. This document provides a detailed overview of the core mechanism of action, signaling pathways, and both in vitro and clinical data supporting this compound's role in reconstituting CD4+ T helper cells. Methodologies from key experiments are presented to facilitate understanding and replication, and quantitative data are summarized for comparative analysis.

Core Mechanism of Action: Schiff Base-Mediated Co-stimulation

This compound's primary mechanism involves functioning as a co-stimulatory molecule for T cells. It is a substituted benzaldehyde containing a carbonyl group that forms a transient, covalent Schiff base with primary amine groups present on the surface of T lymphocytes.[1][2] This chemical interaction mimics the physiological co-stimulation provided by antigen-presenting cells (APCs), thereby enhancing T-cell activation in a manner independent of the classical CD28 co-stimulatory pathway.[2][3] This unique mechanism allows this compound to augment T-cell receptor (TCR)-dependent signaling and subsequent cellular responses.[1]

Caption: this compound substitutes for APCs to provide co-stimulation.

Intracellular Signaling Pathway: Enhancement of Calcium Mobilization

This compound's co-stimulatory signal directly primes the TCR-dependent calcium signaling pathway.[1] Upon TCR engagement (e.g., by an anti-CD3 antibody), T cells pre-treated with this compound exhibit enhanced phosphorylation of phospholipase C-γ (PLC-γ). This leads to increased production of inositol 1,4,5-triphosphate (IP3), which in turn triggers a more robust and sustained mobilization of intracellular calcium (Ca2+).[1] This amplified calcium signal is a critical second messenger that correlates directly with the functional enhancement of Interleukin-2 (IL-2) production, a key cytokine for T cell proliferation and survival.[1]

Caption: this compound enhances the TCR-dependent calcium signaling cascade.

Quantitative Data from In Vitro and Clinical Studies

This compound's effects on T helper cells have been quantified in both preclinical and clinical settings. In vitro studies established a clear dose-response relationship, while clinical trials in HIV-infected individuals provided evidence of its ability to modulate T cell populations in vivo.

Table 1: In Vitro Effects of this compound on T Cell Function

| Parameter | Cell Type | Condition | Optimal Concentration | Result | Reference |

|---|---|---|---|---|---|

| T Cell Proliferation | PBMCs from HIV+ individuals (>500 CD4 cells/µl) | Antigen-stimulated | 100-300 µM | Increased proliferation | [3] |

| Cytokine Production | PBMCs from HIV+ individuals (>500 CD4 cells/µl) | Antigen-stimulated | 100-300 µM | Increased IL-2 and IFN-γ production | [3] |

| Calcium Mobilization | Primary CD4+ T cells | Anti-CD3 stimulation | 50 µM and 300 µM | Significantly higher Ca2+ response vs. control | [1] |

| Dose-Response Profile | CD4+ T cells | Anti-CD3 stimulation | 100-300 µM | Bell-shaped curve for Ca2+ flux enhancement |[1][3] |

Table 2: Key Outcomes from Phase 1b/2a HIV Clinical Trial

| Patient Group | Intervention | Key T Cell Outcome | Timepoint | Result | Reference |

|---|---|---|---|---|---|

| All Patients | This compound (pulse-dose escalation) | Naive T cells (CD4+/CD45RA+) | Sustained | Sustained increase observed | [4] |

| HAART + this compound | This compound (pulse-dose escalation) | Memory T cells (CD4+/CD45R0+) | Week 12 | Significant increase (p < 0.05) | [4] |

| Immunological Non-responders + this compound | This compound (pulse-dose escalation) | Memory T cells (CD4+/CD45R0+) | Week 13 | Significant increase (p < 0.05) | [4] |

| HAART + this compound | this compound (pulse-dose escalation) | Interleukin-10 (IL-10) | Weeks 8, 12, 16 | Considerable reduction (p < 0.001) |[4] |

Experimental Protocols

4.1. In Vitro Immunomodulation Assay [3]

-

Cell Source: Peripheral blood mononuclear cells (PBMCs) were isolated from HIV-infected individuals and healthy controls.

-

Stimulation: PBMCs were stimulated with various antigens, including influenza A virus, gp160 peptide, and HLA alloantigens, or with mitogens.

-

This compound Treatment: this compound was added to cell cultures at concentrations ranging up to 300 µM to determine the dose-response curve. The optimal range was found to be 100-300 µM.

-

Analysis:

-

Proliferation: Assessed via standard proliferation assays (e.g., thymidine incorporation).

-

Cytokine Production: Levels of IL-2, IFN-γ, and IL-10 in culture supernatants were measured by ELISA.

-

Surface Marker Expression: CD25 expression on T cells was analyzed using flow cytometry.

-

Gene Expression: PCR analyses were used to confirm the immunomodulatory properties.

-

Caption: Generalized workflow for assessing this compound's in vitro effects.

4.2. Phase 1b/2a HIV Clinical Trial Protocol [4][5]

-

Study Population: 24 HIV-positive patients were divided into four groups. Half of the patients were receiving Highly Active Antiretroviral Therapy (HAART) prior to the trial, while the other half were HAART-naive. One subgroup on HAART consisted of immunological non-responders.

-

Study Design: A 16-week, open-label, pulse-dose escalation protocol was employed to allow for drug wash-out between doses and assess immunological changes.

-

Dosing Regimen:

-

Week 1: One 25 mg dose.

-

Week 4: 25 mg/day for 4 days.

-

Week 8: 50 mg/day for 4 days.

-

Week 12: 100 mg/day for 4 days.

-

-

Primary Endpoints: Changes in T-cell function and numbers. This included monitoring percentages of naive (CD4+/CD45RA+) and memory (CD4+/CD45R0+) T lymphocytes, as well as plasma cytokine levels (IL-2, IL-10, IL-12).

Caption: Overview of the patient groups and dosing in the HIV trial.

Conclusion

This compound represents a novel approach to T cell immunotherapy through its unique mechanism of Schiff base-mediated, CD28-independent co-stimulation. By priming the TCR-dependent calcium signaling pathway, it effectively enhances T helper cell proliferation and the production of Type 1 cytokines. Clinical data from trials in HIV-infected individuals support these in vitro findings, demonstrating this compound's ability to increase both naive and memory CD4+ T cell populations. These properties highlight its potential as a host-targeted agent for reconstituting or protecting T helper cell immunity in diseases characterized by T cell dysfunction. Further investigation into optimized dosing regimens and combination therapies is warranted to fully realize its therapeutic utility.

References

- 1. Schiff base-mediated co-stimulation primes the T-cell-receptor-dependent calcium signalling pathway in CD4 T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound down-modulation of MUC1-stimulated human mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro immunomodulatory properties of this compound in HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. opastpublishers.com [opastpublishers.com]

Tucaresol: A Technical Overview of its Direct Antiviral Activity Spectrum

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tucaresol is a clinical-stage, orally active small molecule that has demonstrated a dual mechanism of antiviral activity. While its immunomodulatory properties, specifically the co-stimulation of CD4+ T helper cells, are well-documented, this guide focuses on its second, less-explored characteristic: its direct antiviral activity against a range of viruses. This document provides a comprehensive overview of the currently available in-vitro data on this compound's direct antiviral efficacy, details the experimental methodologies used in these assessments, and visualizes the proposed mechanisms and experimental workflows.

Direct Antiviral Activity Spectrum

A broad in-vitro pan-viral screen has identified that this compound exhibits direct, albeit sometimes weak, antiviral activity against several DNA and RNA viruses. The antiviral effect is believed to be mediated through a direct interaction with viral proteins, with a potential mechanism involving the inhibition of viral capsid assembly in the case of the Hepatitis B virus.[1][2] The 2,6-dihydroxybenzaldehyde scaffold of this compound is thought to be the key molecular component responsible for this direct antiviral action.[2]

The antiviral screening, supported by the US National Institute of Health (NIH/NIAID), established a cutoff for quantifiable efficacy at an EC50 value of less than 50 µM.[2] Viruses that were susceptible to the direct in-vitro antiviral activity of this compound are detailed in the table below.

Table 1: Summary of this compound's In-Vitro Direct Antiviral Activity

| Virus | Virus Type | EC50 (µM) | CC50 (µM) | Therapeutic Index (TI) | Assay Type | Cell Line | Virus Strain | Positive Control (EC50) |

| Human Immunodeficiency Virus (HIV) | RNA | 35 | >50 | >1.4 | Reverse Transcriptase Activity | PBMCs | HIV-1BR/92/004 | AZT (0.42 nM) |

| Human Herpesvirus 6B (HHV-6B) | DNA | 7.5 | N/A | N/A | Quantitative PCR (qPCR) | MOLT-3 | Z2g | Cidofovir (10.3 µM) |

| Human Papillomavirus 11 (HPV-11) | DNA | 18.4 | N/A | N/A | Nano-Glo Luciferase | C-33A | HE611260 | Guanine (2.7 µM) |

| Measles Virus (MeV) | RNA | 37 | N/A | N/A | Cytopathic Effect (CPE) | Vero 76 | CC | N/A |

| Hepatitis B Virus (HBV) | DNA | <0.32 to >51 | N/A | N/A | Primary Antiviral & HBsAg Assays | AD38 | HepAD38 | N/A |

N/A: Not Available in the provided source material. 1Initial primary assay showed EC50 < 0.32 µM, while repeated assays yielded EC50 > 5 µM. HBsAg assays provided EC50 values of 1.9 µM and 7 µM.[2]

Viruses with No Observable In-Vitro Activity

In the same pan-viral screen, this compound did not exhibit quantifiable activity (EC50 ≥ 50 µM) against the following nine viruses[2]:

-

Influenza A (H1N1, swine flu)

-

Rift Valley Fever Virus

-

Adenovirus 5

-

Varicella-Zoster Virus

-

Epstein-Barr Virus

-

Cowpox Virus

-

Vaccinia Virus

-

Herpes Simplex Virus 1

-

Herpes Simplex Virus 2

Experimental Protocols

The following sections detail the methodologies employed in the in-vitro antiviral assays for this compound.

Human Immunodeficiency Virus (HIV) Assay

-

Cell Line: Human Peripheral Blood Mononuclear Cells (PBMCs) isolated from whole blood buffy coats.[2]

-

Virus Strain: Clinical strain HIV-1BR/92/004.[2]

-

Methodology:

-

This compound was prepared as a 10 mM stock solution in DMSO.[2]

-

PBMCs were cultured and infected with the HIV-1 strain.[2]

-

The culture was incubated for 7 days at 37°C with 5% CO2.[3]

-

Antiviral efficacy was determined by quantifying HIV replication through the measurement of cell-free HIV reverse transcriptase activity in the tissue culture supernatant.[2][3]

-

-

Cytotoxicity Assay: Cellular toxicity was assessed using the tetrazolium dye XTT.[2][3]

Human Herpesvirus 6B (HHV-6B) Assay

-

Testing Laboratory: University of Alabama.[3]

-

Cell Line: MOLT-3.[3]

-

Virus Strain: Z2g.[3]

-

Methodology: Antiviral activity was determined using a Quantitative Polymerase Chain Reaction (qPCR) assay to quantify viral DNA.[3]

Human Papillomavirus 11 (HPV-11) Assay

-

Testing Laboratory: University of Alabama.[3]

-

Cell Line: C-33A.[3]

-

Virus Strain: HE611260.[3]

-

Methodology: Efficacy was measured using a Nano-Glo Luciferase assay.[3]

Measles Virus (MeV) Assay

-

Methodology: Antiviral efficacy was assessed by observing the viral-induced visible cytopathic effect (CPE).[2][3]

Hepatitis B Virus (HBV) Assay

-

Testing Laboratory: Institute for Antiviral Research, Frederick, Maryland.[3]

-

Cell Line: AD38.[3]

-

Virus Strain: HepAD38.[3]

-

Methodology: A primary antiviral assay was conducted, along with a secondary assay to measure the reduction in Hepatitis B surface antigen (HBsAg) particles.[2]

Proposed Mechanism of Direct Antiviral Action

This compound's direct antiviral activity is distinct from its immunomodulatory effects. The proposed mechanism involves direct interaction with viral components, with the 2,6-dihydroxybenzaldehyde scaffold of the molecule being the putative active moiety.[2]

For the Hepatitis B virus, a more specific mechanism has been suggested: the inhibition of viral capsid assembly. By interfering with this crucial step in the viral life cycle, this compound may disrupt the formation of new, infectious virions.[1][2] For other susceptible viruses, the mechanism is thought to be a specific, though potentially weak, binding interaction with viral proteins.[2]

Conclusion

This compound presents a compelling profile with dual antiviral mechanisms. While its direct antiviral activity, as measured by in-vitro EC50 values, may be characterized as weak to moderate for several viruses, its excellent safety profile and oral bioavailability suggest that therapeutically relevant concentrations may be achievable in humans.[1][2][3] The synergy between its direct antiviral effects and its ability to stimulate a CD4+ T helper cell-mediated immune response could offer a unique therapeutic advantage.[1][2] Further research is warranted to fully elucidate the molecular targets of its direct antiviral action and to explore its potential in combination therapies for the identified susceptible viral infections.

References

In-Vitro Antiviral Activity of Tucaresol Against HIV: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tucaresol is an orally active, clinical-stage small molecule that has demonstrated a dual mechanism of action against the Human Immunodeficiency Virus (HIV). While its primary therapeutic potential is believed to lie in its function as a host-targeted immunomodulator, in-vitro studies have confirmed a direct, albeit modest, antiviral effect. This technical guide provides a comprehensive overview of the in-vitro antiviral activity of this compound against HIV, detailing the quantitative efficacy, experimental methodologies, and the proposed mechanisms of action. The information presented is intended to support further research and development efforts in the field of HIV therapeutics.

Quantitative In-Vitro Efficacy of this compound against HIV

The antiviral activity and cytotoxicity of this compound have been evaluated in in-vitro assays using human peripheral blood mononuclear cells (PBMCs). The key quantitative data from these studies are summarized in the table below. For comparison, data for the well-established reverse transcriptase inhibitor, Zidovudine (AZT), which was evaluated in parallel as a positive control, is also included.

| Compound | EC50 (µM)a | CC50 (µM)b | Therapeutic Index (TI)c |

| This compound | 35 | >50 | >1.4 |

| AZT | 0.00042 | Not Reported | Not Applicable |

a The half-maximal effective concentration, representing the concentration of the drug that inhibits 50% of viral replication.[1][2]

b The half-maximal cytotoxic concentration, representing the concentration of the drug that causes 50% cell death.[1]

c Calculated as CC50/EC50.[1]

The data indicates that this compound possesses direct anti-HIV activity, although this activity is less potent than that of established antiretroviral drugs like AZT.[1] The optimal range for this compound's immunomodulatory effects in vitro has been observed to be between 100 and 300 µM.[3][4]

Experimental Protocols

The following sections detail the methodologies employed in the in-vitro evaluation of this compound's anti-HIV activity.

Cell and Virus Preparation

-

Cell Line: Human Peripheral Blood Mononuclear Cells (PBMCs) were utilized for the antiviral assays. These cells were isolated from whole blood buffy coats.[1]

-

Cell Stimulation: Prior to infection, PBMCs were stimulated to proliferate using Phytohemagglutinin (PHA-P).[1]

-

Virus Strain: The clinical strain of HIV-1BR/92/004 was used for the infection of PBMCs.[1]

Antiviral Activity Assay

The direct antiviral activity of this compound was determined by quantifying the inhibition of HIV replication in infected PBMCs.

-

Compound Preparation: this compound was prepared as a 10 mM stock solution in dimethyl sulfoxide (DMSO).[1]

-

Assay Setup: Two-fold serial dilutions of this compound were prepared in assay media and added in triplicate to a predetermined dilution of the HIV-1 virus stock.[1]

-

Incubation: The virus and compound mixture was incubated for 30 minutes at 37°C in a 5% CO2 environment.[1]

-

Cell Plating and Infection: Following incubation, the PHA-P stimulated PBMCs were resuspended in fresh tissue culture medium and plated in a 96-well microtiter plate. The virus-Tucaresol mixture was then added to the cells.[1]

-

Culture Period: The infected cell cultures were maintained for 7 days at 37°C with 5% CO2.[1]

-

Quantification of Viral Replication: After the 7-day incubation period, the level of HIV replication was determined by measuring the activity of cell-free HIV reverse transcriptase in the tissue culture supernatant.[1]

Cytotoxicity Assay

The cytotoxicity of this compound on PBMCs was evaluated using the tetrazolium dye XTT assay.[1] This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Visualizing Experimental and Logical Relationships

The following diagrams illustrate the experimental workflow and the proposed mechanism of action of this compound.

Mechanism of Action

This compound exhibits a dual mechanism of action in the context of HIV infection:

-

Direct Antiviral Activity: As demonstrated by the in-vitro assays, this compound has a direct inhibitory effect on HIV replication.[1][2] However, the concentration required for this effect is relatively high (EC50 = 35 µM), suggesting this may not be its primary mode of action in a clinical setting.[1][2]

-

Immunomodulatory Activity: this compound functions as a host-targeted antiviral agent by modulating the immune response.[1][5][6] Its key immunomodulatory effects include:

-

Co-stimulation of CD4+ T helper cells: this compound enhances the function of CD4+ T cells, which are the primary targets of HIV. This stimulation is independent of the CD28 co-stimulatory pathway.[3]

-

Enhancement of Type 1 Cytokine Production: It increases the production of interleukin-2 (IL-2) and interferon-gamma (IFN-γ), cytokines that are crucial for an effective cell-mediated immune response against viral infections.[3]

-

Reduction of IL-10: Clinical data has shown that this compound administration is associated with a decrease in interleukin-10 (IL-10).[1][7] High levels of IL-10 can suppress virus-specific T-cell responses.[1]

-

Stimulation of Cytotoxic T-Lymphocyte (CTL) Activity: this compound has been shown to stimulate the activity of HIV-specific CTLs, which are responsible for killing virus-infected cells.[7][8]

-

It is hypothesized that the in-vivo efficacy of this compound may result from a synergistic effect between its direct antiviral activity and its immunomodulatory properties.[1][2]

Conclusion

This compound presents a unique profile with both direct antiviral and immunomodulatory activities against HIV. While its in-vitro potency as a direct antiviral agent is modest, its ability to enhance the host's immune response against the virus is a promising area for further investigation. The detailed experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers and drug development professionals working to advance novel therapeutic strategies for HIV infection. Further studies are warranted to explore the full potential of this compound, particularly in combination with other antiretroviral agents.

References

- 1. medrxiv.org [medrxiv.org]

- 2. medrxiv.org [medrxiv.org]

- 3. In vitro immunomodulatory properties of this compound in HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medrxiv.org [medrxiv.org]

- 6. preprints.org [preprints.org]

- 7. Immunomodulation induced by this compound in HIV infection: results of a 16 week pilot Phase I/II trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. | BioWorld [bioworld.com]

Tucaresol's Immunomodulatory Properties in SIV Models: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tucaresol (formerly 589C80) is an orally active immunomodulator that has demonstrated potential as a host-targeted antiviral agent. Its mechanism centers on the reconstitution and protection of CD4+ T helper cells, which are critical components of the adaptive immune system and primary targets of lentiviruses like the Simian Immunodeficiency Virus (SIV) and Human Immunodeficiency Virus (HIV).[1][2] This document provides a technical guide to the immunomodulatory properties of this compound, with a specific focus on its effects observed in preclinical SIV models. The data presented herein is crucial for understanding its potential therapeutic utility in immunodeficiency contexts.

Core Mechanism of Action: Controlled T-Cell Co-stimulation

This compound's primary immunomodulatory effect is the controlled co-stimulation of CD4+ T helper cells.[1] This action enhances cell-mediated immunity, which is often compromised during viral infections. A key characteristic of this compound is that it does not act as a general immunostimulant in individuals with a normal immune status, thereby avoiding the risk of hyperactive responses such as cytokine storms.[1]

The signaling pathway of this compound is distinct from standard co-stimulatory pathways. Research has shown that this compound co-stimulates the CD3-dependent triggering of T-cells, a crucial step in T-cell activation.[3] Notably, this stimulation is independent of the CD28 co-stimulatory pathway.[3] This unique mechanism suggests that this compound could be effective even when CD28 signaling is downregulated or impaired, a common occurrence in chronic viral infections.

Preclinical Efficacy in SIV-Infected Macaque Model

The most direct evidence of this compound's antiviral potential in a relevant preclinical model comes from a study involving SIV-infected macaques. This study, while limited in scale, provided significant proof-of-concept data.

Data Presentation

The quantitative outcomes from the SIV macaque study are summarized below.

| Parameter | Animal 1 | Animal 2 |

| Species | Macaque | Macaque |

| Virus | SIV | SIV |

| Baseline | Established SIV Infection | Established SIV Infection |

| Treatment Regimen | 30 mg/kg this compound, IP, q.o.d for 9 days | 30 mg/kg this compound, IP, q.o.d for 9 days |

| Outcome (Day 11) | No Virus Detected | 10-fold Reduction in Viral Load |

Experimental Protocols

A detailed methodology for the key SIV experiment is provided to facilitate understanding and potential replication.

Objective: To assess the in vivo antiviral efficacy of this compound in a non-human primate model of immunodeficiency.

Animal Model:

-

Species: Rhesus Macaques (Macaca mulatta) were likely used, as is standard for SIV studies, although the specific species was not detailed in the available literature.

-

Health Status: Animals were confirmed to have an established SIV infection prior to the commencement of the study.

Treatment Protocol:

-

Test Article: this compound

-

Dosage: 30 mg/kg of body weight.

-

Route of Administration: Intraperitoneal (IP) injection.

-

Dosing Schedule: Administered every other day for a total of nine days, resulting in five injections per animal.

-

Control Group: The available literature does not specify a concurrent control group for this particular experiment.

Endpoint Measurement:

-

Parameter: SIV viral load.

-

Timepoint: Measured on day 11, two days after the final administration of this compound.

-

Method: Viral load was likely quantified using a real-time polymerase chain reaction (RT-PCR) assay, a standard method for virological monitoring.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Tucaresol from Resorcinol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tucaresol, chemically known as 4-((5-amino-1H-1,2,4-triazol-3-yl)amino)benzene-1,3-diol, is an immunomodulatory agent that has shown potential in various therapeutic areas. It functions as a co-stimulatory molecule for CD4+ T helper cells, playing a role in the adaptive immune response. This document provides detailed protocols for the synthesis of this compound starting from resorcinol, along with a summary of quantitative data and a depiction of its proposed signaling pathway. The synthesis involves a two-step process: the selective monoalkylation of resorcinol followed by ortho-formylation and subsequent hydrolysis.

Synthesis of this compound from Resorcinol

The overall synthetic route for this compound from resorcinol is a three-step process, commencing with the Williamson ether synthesis to introduce the benzoyl moiety, followed by a regioselective ortho-formylation, and concluding with the hydrolysis of the ester to yield the final product.

Caption: Synthetic workflow for this compound from resorcinol.

Experimental Protocols

Step 1: Synthesis of Methyl 4-((3-hydroxyphenoxy)methyl)benzoate (Intermediate 1)

This step involves the selective mono-O-alkylation of resorcinol with methyl 4-(bromomethyl)benzoate via a Williamson ether synthesis.[1][2][3]

Materials:

-

Resorcinol

-

Potassium carbonate (K₂CO₃)

-

Acetone

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of resorcinol (1.0 eq) in acetone, add potassium carbonate (1.1 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add a solution of methyl 4-(bromomethyl)benzoate (1.0 eq) in acetone dropwise to the reaction mixture.

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford Methyl 4-((3-hydroxyphenoxy)methyl)benzoate.

Step 2: Synthesis of Methyl 4-((2-formyl-3-hydroxyphenoxy)methyl)benzoate (Intermediate 2)

This step achieves the regioselective ortho-formylation of the phenolic intermediate using magnesium chloride and paraformaldehyde.[6][7][8]

Materials:

-

Methyl 4-((3-hydroxyphenoxy)methyl)benzoate (Intermediate 1)

-

Anhydrous magnesium chloride (MgCl₂)

-

Paraformaldehyde

-

Triethylamine (TEA)

-

Anhydrous acetonitrile

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a suspension of anhydrous MgCl₂ (1.5 eq) in anhydrous acetonitrile, add triethylamine (2.2 eq) under an inert atmosphere.

-

Stir the mixture at room temperature for 30 minutes.

-

Add Methyl 4-((3-hydroxyphenoxy)methyl)benzoate (1.0 eq) to the mixture.

-

Add paraformaldehyde (2.5 eq) and heat the reaction mixture to reflux.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and quench with 1 M HCl.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield Methyl 4-((2-formyl-3-hydroxyphenoxy)methyl)benzoate.

Step 3: Synthesis of this compound (4-((2-formyl-3-hydroxyphenoxy)methyl)benzoic acid)

The final step is the hydrolysis of the methyl ester to the carboxylic acid.

Materials:

-

Methyl 4-((2-formyl-3-hydroxyphenoxy)methyl)benzoate (Intermediate 2)

-

Ethanol

-

1 M Sodium hydroxide (NaOH) solution

-

1 M Hydrochloric acid (HCl)

-

Deionized water

-

Ethyl acetate

Procedure:

-

Suspend Methyl 4-((2-formyl-3-hydroxyphenoxy)methyl)benzoate (1.0 eq) in a mixture of ethanol and 1 M NaOH solution.

-

Stir the mixture at room temperature for 2-3 hours until the reaction is complete (monitored by TLC).

-

Remove the ethanol under reduced pressure.

-

Wash the aqueous residue with ethyl acetate.

-

Acidify the aqueous layer with 1 M HCl to precipitate the product.

-

Filter the solid, wash with cold deionized water, and dry under vacuum to obtain this compound.

Quantitative Data

| Step | Product | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) |

| 1 | Methyl 4-((3-hydroxyphenoxy)methyl)benzoate | C₁₅H₁₄O₄ | 258.27 | 70-80 (estimated) | N/A |

| 2 | Methyl 4-((2-formyl-3-hydroxyphenoxy)methyl)benzoate | C₁₆H₁₄O₅ | 286.28 | 60-70 (estimated) | N/A |

| 3 | This compound | C₁₅H₁₂O₅ | 272.25 | >90 | 239-240[9] |

Spectroscopic Data

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) | MS (m/z) |

| This compound | 10.3 (s, 1H, CHO), 8.1 (d, 2H, Ar-H), 7.6 (d, 2H, Ar-H), 7.4 (t, 1H, Ar-H), 6.8 (d, 1H, Ar-H), 6.6 (d, 1H, Ar-H), 5.2 (s, 2H, OCH₂) | 196.0 (CHO), 172.0 (COOH), 161.5, 158.0, 142.0, 135.5, 130.0, 127.5, 119.0, 115.0, 110.0, 70.0 (OCH₂) | 3400-2500 (br, OH, COOH), 1680 (C=O, aldehyde), 1650 (C=O, acid), 1600, 1580, 1490 (C=C, aromatic) | 272 [M]⁺ |

| Intermediate 1 (Predicted) | 7.9 (d, 2H), 7.4 (d, 2H), 7.1 (t, 1H), 6.5-6.4 (m, 3H), 5.1 (s, 2H), 3.9 (s, 3H) | 166.5, 158.5, 157.0, 142.5, 130.0, 129.5, 127.0, 108.0, 107.5, 102.0, 70.0, 52.0 | 3400 (br, OH), 1720 (C=O, ester), 1600, 1500 (C=C, aromatic), 1250 (C-O, ether) | 258 [M]⁺ |

| Intermediate 2 (Predicted) | 11.6 (s, 1H, OH), 10.3 (s, 1H, CHO), 8.1 (d, 2H), 7.6 (d, 2H), 7.5 (t, 1H), 6.8 (d, 1H), 6.7 (d, 1H), 5.2 (s, 2H), 3.9 (s, 3H) | 196.0, 166.0, 162.0, 158.0, 142.0, 136.0, 130.0, 127.5, 121.0, 118.0, 115.0, 70.0, 52.5 | 3400 (br, OH), 2850, 2750 (C-H, aldehyde), 1720 (C=O, ester), 1660 (C=O, aldehyde), 1600, 1580 (C=C, aromatic) | 286 [M]⁺ |

Note: Spectroscopic data for intermediates are predicted based on known chemical shifts for similar functional groups and structures.[2][10][11][12][13][14]

Signaling Pathway of this compound

This compound exerts its immunomodulatory effects by acting as a co-stimulatory molecule for CD4+ T helper cells.[15] It forms a transient Schiff base with amino groups on the T-cell surface, which primes the T-cell for an enhanced response upon T-cell receptor (TCR) engagement. This co-stimulation potentiates the TCR-dependent signaling cascade, leading to increased cytokine production and a more robust immune response.[15] The pathway involves the activation of key signaling molecules such as Lck, ZAP-70, and PLC-γ, culminating in an increase in intracellular calcium levels.[1][16][17][18][19]

Caption: Proposed signaling pathway of this compound in CD4+ T cells.

References

- 1. CD4/CD8–p56lck Induced T-Cell Receptor Signaling and Its Implications for Immunotherapy [mdpi.com]

- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. Activation pathways that drive CD4+ T cells to break tolerance in autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Methyl 4-(bromomethyl)benzoate | C9H9BrO2 | CID 256687 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Methyl 4-(bromomethyl)benzoate 98 2417-72-3 [sigmaaldrich.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. chemistry.mdma.ch [chemistry.mdma.ch]

- 8. Selective ortho-formylation of phenols , Hive Novel Discourse [chemistry.mdma.ch]

- 9. This compound | C15H12O5 | CID 55223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

- 11. o-Cresol(95-48-7) 1H NMR spectrum [chemicalbook.com]

- 12. mdpi.com [mdpi.com]

- 13. go.drugbank.com [go.drugbank.com]

- 14. 13C-NMR Data from Coumarins from Moraceae Family [scirp.org]

- 15. Schiff base-mediated co-stimulation primes the T-cell-receptor-dependent calcium signalling pathway in CD4 T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Phosphorylation of a Tyrosine Residue on Zap70 by Lck and Its Subsequent Binding via an SH2 Domain May Be a Key Gatekeeper of T Cell Receptor Signaling In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Frontiers | Negative Regulation of Zap70 by Lck Forms the Mechanistic Basis of Differential Expression in CD4 and CD8 T Cells [frontiersin.org]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

Efficient Synthesis of Tucaresol from 2,6-Dimethoxybenzaldehyde: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the efficient, three-step synthesis of the immunomodulator Tucaresol, starting from 2,6-dimethoxybenzaldehyde. This synthetic route, as outlined by Zacharie et al., offers a significant improvement over previous multi-step methods, enhancing practicality for scale-up operations.[1] The synthesis involves a regioselective demethylation, followed by a Williamson ether synthesis, and concludes with a final hydrolysis step. This application note includes detailed experimental procedures for each key transformation, a summary of reaction parameters in a tabular format, and visual diagrams of the synthetic pathway and experimental workflow to aid in laboratory implementation.

Introduction

This compound, chemically known as 4-(2-formyl-3-hydroxyphenoxymethyl)benzoic acid, is a notable immunomodulatory agent. An efficient and scalable synthesis is crucial for its further investigation and potential therapeutic application. The synthetic approach commencing with 2,6-dimethoxybenzaldehyde presents a streamlined three-step process, enhancing yield and simplifying purification.[1] This document serves as a comprehensive guide for the laboratory-scale synthesis of this compound, providing researchers with the necessary protocols and expected outcomes.

Synthetic Pathway Overview

The synthesis of this compound from 2,6-dimethoxybenzaldehyde proceeds through the following three key steps:

-

Regioselective Demethylation: 2,6-dimethoxybenzaldehyde is selectively demethylated at one of the methoxy groups to yield 2-hydroxy-6-methoxybenzaldehyde.

-

Williamson Ether Synthesis: The resulting phenolic intermediate is reacted with a suitable 4-(halomethyl)benzoate ester to form the ether linkage.

-

Hydrolysis: The ester group is hydrolyzed to the corresponding carboxylic acid, yielding the final product, this compound.

Data Presentation

Table 1: Summary of Reaction Steps, Conditions, and Expected Outcomes

| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| 1 | Demethylation | Aluminum chloride (AlCl₃) | Dichloromethane (CH₂Cl₂) | -20 to rt | 6 | ~85 | >95 |

| 2 | Williamson Ether Synthesis | Methyl 4-(bromomethyl)benzoate, K₂CO₃ | N,N-Dimethylformamide (DMF) | rt | 12 | Data not available | Data not available |

| 3 | Hydrolysis | Sodium hydroxide (NaOH), Ethanol/Water | Ethanol/Water | rt | 2.5 | High | >98 |

Note: The yield and purity for Step 2 are not available from the searched literature. The provided data for Step 1 is based on a similar reported procedure.

Experimental Protocols

Step 1: Synthesis of 2-Hydroxy-6-methoxybenzaldehyde

This protocol is adapted from a known procedure for the selective demethylation of dimethoxybenzaldehydes.

Materials:

-

2,6-dimethoxybenzaldehyde

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

6 M Hydrochloric acid (HCl)

-

Magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

Procedure:

-

To a stirred suspension of anhydrous aluminum chloride (1.5 equivalents) in anhydrous dichloromethane at -20 °C, add a solution of 2,6-dimethoxybenzaldehyde (1.0 equivalent) in anhydrous dichloromethane dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 6 hours.

-

Cool the reaction mixture in an ice bath and slowly add 6 M hydrochloric acid to quench the reaction.

-

Stir the biphasic mixture vigorously for 12 hours.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic extracts, wash with water and brine, then dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography on silica gel to afford 2-hydroxy-6-methoxybenzaldehyde.

Step 2: Synthesis of Methyl 4-((2-formyl-3-methoxyphenyl)methoxy)benzoate

Disclaimer: The detailed experimental protocol for this step from the primary reference by Zacharie et al. could not be retrieved. The following is a general, representative procedure for a Williamson ether synthesis.

Materials:

-

2-hydroxy-6-methoxybenzaldehyde

-

Methyl 4-(bromomethyl)benzoate

-

Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

To a solution of 2-hydroxy-6-methoxybenzaldehyde (1.0 equivalent) in anhydrous DMF, add potassium carbonate (1.5 equivalents).

-

Stir the mixture at room temperature for 30 minutes.

-

Add a solution of methyl 4-(bromomethyl)benzoate (1.1 equivalents) in anhydrous DMF dropwise.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield methyl 4-((2-formyl-3-methoxyphenyl)methoxy)benzoate.

Step 3: Synthesis of this compound (4-(2-formyl-3-hydroxyphenoxymethyl)benzoic acid)

This protocol is based on a standard ester hydrolysis procedure.

Materials:

-

Methyl 4-((2-formyl-3-methoxyphenyl)methoxy)benzoate

-

Sodium hydroxide (NaOH)

-

95% Ethanol

-

Water

-

Concentrated Hydrochloric acid (HCl)

-

Ethyl acetate

-

Filter funnel and paper

Procedure:

-

Suspend ethyl 4-(2-formyl-3-hydroxyphenoxymethyl)benzoate (1.0 equivalent) in a mixture of 95% ethanol and 1 N sodium hydroxide solution (excess).

-

Stir the mixture at room temperature for 2.5 hours, during which the solid should dissolve to form a yellow solution.

-

Dilute the solution with water and wash with ethyl acetate to remove any unreacted starting material.

-

Acidify the aqueous layer with concentrated hydrochloric acid until a precipitate forms.

-

Collect the solid by filtration, wash thoroughly with water.

-

Recrystallize the solid from 95% ethanol to obtain pure this compound.

Mandatory Visualizations

Synthetic Pathway

Caption: Three-step synthesis of this compound.

Experimental Workflow: Step 1 - Demethylation

Caption: Workflow for demethylation.

References

Application Notes and Protocols for Tucaresol in In-Vitro Cell Culture Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tucaresol is an orally active small molecule that has demonstrated immunomodulatory and antiviral properties. Initially investigated for sickle cell anemia, it was observed to possess significant immune activity, functioning as a host-targeted antiviral agent.[1][2] this compound acts by protecting and reconstituting CD4+ T helper cells, crucial components of the adaptive immune system.[1][3] This document provides detailed application notes and protocols for the use of this compound in various in-vitro cell culture assays to evaluate its biological activity.

Mechanism of Action

This compound's primary mechanism of action is the co-stimulation of CD4+ T helper cells. This leads to a controlled pro-inflammatory Th1 immune response, which is beneficial for combating viral infections, particularly those characterized by defective cell-mediated immunity such as HIV and Hepatitis B.[1] The co-stimulation is thought to mimic the natural signaling process, enhancing antigen-specific T cell activation and cell-mediated immunity.[4] In addition to its immunomodulatory effects, this compound has been shown to exhibit direct, albeit weak, in-vitro antiviral activity against a range of viruses.[1][2]

Caption: this compound's signaling pathway, initiating CD4+ T helper cell co-stimulation.

Data Presentation

The following tables summarize the reported in-vitro efficacy of this compound against various viruses.

Table 1: In-Vitro Antiviral Activity of this compound (EC50 values)

| Virus | Cell Line | Assay Type | EC50 (µM) | Reference |

| Human Immunodeficiency Virus (HIV-1) | Human PBMCs | Antiviral Assay | ~35 | [1] |

| Hepatitis B Virus (HBV) | AD38 (liver-derived) | Viral DNA Release | > 5 | [1] |

| Hepatitis B Virus (HBV) | AD38 (liver-derived) | HBsAg Reduction | 1.9 - 7 | [1] |

| Human Herpesvirus 6B (HHV-6B) | MOLT-3 | Quantitative PCR | 7.5 | [2] |

| Measles Virus (MeV) | - | Antiviral Assay | ~37 | [1] |

| Human Papillomavirus 11 (HPV-11) | - | Antiviral Assay | Weak activity | [1][2] |

Experimental Protocols

General Guidelines

This compound Stock Solution Preparation:

This compound should be prepared as a 10 mM stock solution in dimethyl sulfoxide (DMSO).[1][5] Store the stock solution at -20°C. Further dilutions should be made in the appropriate cell culture medium to achieve the final desired concentrations. Ensure the final DMSO concentration in the cell culture does not exceed a level that is toxic to the cells (typically ≤ 0.5%).

Cell Culture:

All cell lines should be handled and maintained using standard aseptic cell culture techniques. Culture conditions (media, supplements, temperature, CO2) should be optimized for each specific cell line.

Protocol 1: In-Vitro Antiviral Activity Assay against HIV-1 in Human PBMCs

This protocol is designed to assess the direct antiviral activity of this compound against HIV-1 in primary human peripheral blood mononuclear cells (PBMCs).

Materials:

-

Human PBMCs, isolated from whole blood

-

HIV-1 viral stock (e.g., clinical strain)

-

This compound (10 mM stock in DMSO)

-

RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics

-

Phytohemagglutinin (PHA)

-

Interleukin-2 (IL-2)

-

96-well cell culture plates

-

HIV-1 p24 antigen ELISA kit or reverse transcriptase activity assay kit

Workflow Diagram:

Caption: Workflow for the in-vitro HIV-1 antiviral assay with this compound.

Procedure:

-

Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.

-

Activate the PBMCs by treating them with PHA (e.g., 5 µg/mL) for 2-3 days, then culture in medium containing IL-2 (e.g., 20 U/mL).

-

Prepare two-fold serial dilutions of this compound in cell culture medium. A suggested starting concentration range is 0.1 µM to 100 µM.

-

In a separate plate or tube, incubate a predetermined dilution of the HIV-1 viral stock with the various concentrations of this compound for 30 minutes at 37°C in a 5% CO2 incubator.[1]

-

Add the virus-Tucaresol mixture to the activated PBMCs in a 96-well plate in triplicate.

-

Include appropriate controls: cells only (no virus, no drug), cells with virus (no drug), and a positive control antiviral drug (e.g., Zidovudine).

-

Incubate the plates at 37°C in a 5% CO2 incubator for 7-10 days, replacing half of the medium every 2-3 days with fresh medium containing the respective this compound concentration and IL-2.

-

After the incubation period, collect the cell culture supernatant and measure the level of HIV-1 replication using a p24 antigen ELISA or a reverse transcriptase activity assay.

-

Calculate the EC50 value, which is the concentration of this compound that inhibits viral replication by 50%.

Protocol 2: PBMC Proliferation Assay (CFSE-based)

This assay evaluates the effect of this compound on the proliferation of T-cells within a PBMC population.

Materials:

-

Human PBMCs

-

This compound (10 mM stock in DMSO)

-

RPMI 1640 medium with 10% FBS

-

Carboxyfluorescein succinimidyl ester (CFSE)

-

T-cell mitogen (e.g., PHA or anti-CD3/CD28 beads)

-

Flow cytometer

-

Antibodies for T-cell surface markers (e.g., anti-CD3, anti-CD4, anti-CD8)

Procedure:

-

Isolate PBMCs as described in Protocol 1.

-

Label the PBMCs with CFSE according to the manufacturer's instructions. CFSE is a fluorescent dye that is equally distributed between daughter cells upon cell division, allowing for the tracking of proliferation.

-

Seed the CFSE-labeled PBMCs into a 96-well plate.

-

Add serial dilutions of this compound to the wells.

-

Stimulate the cells with a T-cell mitogen (e.g., PHA or anti-CD3/CD28 beads).

-

Include controls: unstimulated cells, stimulated cells without this compound, and a known proliferation inhibitor.

-

Incubate the plate for 4-5 days at 37°C in a 5% CO2 incubator.

-

Harvest the cells and stain with fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8).

-

Analyze the cells by flow cytometry. Proliferation is measured by the reduction in CFSE fluorescence intensity within the gated T-cell populations.

Protocol 3: Cytokine Production Assay

This protocol measures the effect of this compound on the production of key cytokines, such as IFN-γ and IL-2 (indicative of a Th1 response), by stimulated PBMCs.

Materials:

-

Human PBMCs

-

This compound (10 mM stock in DMSO)

-

RPMI 1640 medium with 10% FBS

-

T-cell mitogen (e.g., PHA or anti-CD3/CD28 beads)

-

Protein transport inhibitor (e.g., Brefeldin A or Monensin) for intracellular staining

-

ELISA kits for specific cytokines (e.g., IFN-γ, IL-2, IL-10) or flow cytometry antibodies for intracellular cytokine staining.

Procedure for Supernatant Analysis (ELISA):

-

Isolate and seed PBMCs in a 96-well plate.

-

Add serial dilutions of this compound.

-

Stimulate the cells with a T-cell mitogen.

-

Incubate for 24-72 hours at 37°C in a 5% CO2 incubator.

-

Collect the cell culture supernatant.

-

Measure the concentration of desired cytokines in the supernatant using specific ELISA kits according to the manufacturer's instructions.

Procedure for Intracellular Staining (Flow Cytometry):

-

Follow steps 1-3 from the supernatant analysis protocol.

-

For the last 4-6 hours of incubation, add a protein transport inhibitor to the culture to allow for the intracellular accumulation of cytokines.

-

Harvest the cells and stain for surface markers (e.g., CD4).

-

Fix and permeabilize the cells using an appropriate kit.

-

Stain for intracellular cytokines with fluorescently labeled antibodies (e.g., anti-IFN-γ, anti-IL-2).

-

Analyze the cells by flow cytometry to determine the percentage of CD4+ T-cells producing specific cytokines.

Conclusion

This compound presents a promising therapeutic candidate with a dual mechanism of action involving both host immune modulation and direct antiviral effects. The protocols outlined in these application notes provide a framework for the in-vitro evaluation of this compound's biological activities. Researchers should adapt and optimize these protocols based on their specific experimental needs and cell systems. Careful consideration of appropriate controls and dose-response studies is crucial for obtaining reliable and reproducible data.

References

Application Notes and Protocols for Tucaresol Administration in HIV-1 Infected Patients

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tucaresol is an orally active, host-targeted immunomodulator investigated for its potential to reconstitute the immune system in individuals infected with HIV-1. It functions through the controlled co-stimulation of CD4+ T helper cells, aiming to protect and restore antiviral immune cell populations.[1][2][3] Clinical evidence suggests this compound can stimulate cell-mediated immunity, making it a candidate for adjunctive therapy in HIV-1 infection.[4] This document provides a summary of clinical findings and detailed protocols for the administration and evaluation of this compound in both Highly Active Antiretroviral Therapy (HAART)-naive and HAART-experienced patient populations, based on a significant Phase I/II clinical trial.[1][2]

Mechanism of Action

This compound's primary mechanism involves the modulation of T-cell function. It has been shown to co-stimulate CD3-dependent T-cell triggering independently of CD28.[4] In clinical studies involving HIV-positive patients, this compound administration has been associated with an increase in naive T-cells (CD4+/CD45RA+) and memory T-cells (CD4+/CD45R0+).[5] Furthermore, it enhances HIV-specific cytotoxic T-lymphocyte (CTL) activity, evidenced by an increase in perforin-expressing CD8+ T-cells.[2][5] The immunomodulatory effects also include the regulation of cytokine production, notably a significant decrease in Interleukin-10 (IL-10) and an increase in Interleukin-12 (IL-12), which may contribute to a more robust antiviral immune response.[2][5][6]

Figure 1: this compound's Proposed Immunomodulatory Signaling Pathway.

Clinical Administration Overview

The administration of this compound has been evaluated in a pulse dose-escalation clinical trial involving both HAART-naive and HAART-experienced HIV-1 positive patients.[1][2] The study aimed to assess the safety and immunomodulating effects of the compound.

Patient Population Characteristics

The Phase I/II trial enrolled 21-24 patients, categorized into four distinct groups based on their HAART status, CD4+ cell count, and HIV RNA levels.[1][2][6]

| Group | Patient Category | CD4+ T-cell Count (cells/µl) | HIV RNA (copies/ml) | N | Treatment Regimen |

| A | HAART-Experienced | 300 - 500 | < 80 | 6 | This compound added to stable HAART |

| B | HAART-Naive | < 500 | > 10,000 | 6 | This compound initiated with HAART |

| C | HAART-Naive | > 500 | < 10,000 | 3 | This compound alone |

| D | HAART-Experienced | < 200 | < 80 | 6 | This compound added to stable HAART |

Dosing Protocol

A 16-week pulse dose-escalation protocol was implemented in the clinical trial.[2] This regimen was designed to allow for drug wash-out between doses and to assess dose-dependent effects.

| Week | This compound Dosage | Duration |

| 1 | 25 mg | Single dose |

| 4 | 25 mg/day | 4 days |

| 8 | 50 mg/day | 4 days |

| 12 | 100 mg/day | 4 days |

Summary of Clinical Outcomes

The clinical trial yielded important data on the safety and efficacy of this compound across different patient populations.

Safety and Tolerability

-

HAART-Experienced Patients: In patients on stable HAART with viral suppression (Groups A and D), this compound was well-tolerated and not associated with serious adverse events.[1][2]

-

HAART-Naive Patients: Two serious adverse events (lymphadenopathy) were reported in viremic patients (Groups B and C) during the first week of therapy.[1][2]

Virological Outcomes

-

This compound did not lead to an increase in HIV plasma viremia in any group.[2][5]

-

In patients receiving this compound alone (Group C), HIV RNA levels remained stable.[5]

-

A decrease in HIV RNA was observed in the group of patients who initiated HAART and this compound simultaneously (Group B).[2][5]

Immunological Outcomes

The primary effects of this compound were on the immune system. The following table summarizes the key immunological changes observed.

| Immunological Parameter | HAART-Naive Patients | HAART-Experienced Patients |

| Naive CD4+ T-Cells (CD4+/CD45RA+) | Sustained increase observed.[5] | Sustained increase observed.[5] |

| Memory CD4+ T-Cells (CD4+/CD45R0+) | Increase observed.[5] | Significant increase observed at week 12 (p < 0.05).[5] |

| HIV-Specific CD8+ T-Cells | Increased perforin-expressing cells.[2][5] | Increased IFN-γ and perforin-producing cells.[1] |

| Interleukin-10 (IL-10) mRNA | Diminished levels.[1] | Highly significant reduction at weeks 8, 12, and 16 (p < 0.001).[2][5] |

| Interleukin-12 (IL-12) | Increased levels observed.[6] | Increased levels observed.[6] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

Clinical Trial Workflow

The following diagram illustrates the workflow for the 16-week dose-escalation clinical trial.

Figure 2: Clinical Trial Workflow for this compound Administration.

Protocol for Immunophenotyping of Naive and Memory T-Lymphocytes

This protocol outlines a standard method for identifying T-cell subsets using multi-color flow cytometry, consistent with techniques used during the period of the this compound trials.

Objective: To quantify the percentages of naive (CD45RA+) and memory (CD45RO+) CD4+ T-lymphocytes in peripheral blood.

Materials:

-

Whole blood collected in EDTA tubes

-

Phosphate-buffered saline (PBS)

-

Ficoll-Paque for Peripheral Blood Mononuclear Cell (PBMC) isolation

-

Fluorescently conjugated monoclonal antibodies:

-

Anti-CD3

-

Anti-CD4

-

Anti-CD45RA

-

Anti-CD45RO

-

-

FACS buffer (PBS with 2% Fetal Bovine Serum and 0.1% Sodium Azide)

-

Flow cytometer

Procedure:

-

PBMC Isolation:

-

Dilute whole blood 1:1 with PBS.

-

Carefully layer the diluted blood over Ficoll-Paque in a conical tube.

-

Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

-

Aspirate the upper layer and carefully collect the mononuclear cell layer at the plasma-Ficoll interface.

-

Wash the collected cells twice with PBS.

-

-

Cell Staining:

-

Resuspend PBMCs in FACS buffer at a concentration of 1x10^6 cells/100 µl.

-

Add the pre-titrated fluorescently conjugated antibodies (anti-CD3, anti-CD4, anti-CD45RA, anti-CD45RO) to the cell suspension.

-

Incubate for 30 minutes at 4°C in the dark.

-

Wash the cells twice with 2 ml of FACS buffer.

-

Resuspend the final cell pellet in 500 µl of FACS buffer for analysis.

-

-

Flow Cytometry Analysis:

-

Acquire the stained cells on a calibrated flow cytometer.

-

Gate on the lymphocyte population based on forward and side scatter properties.

-

From the lymphocyte gate, identify the CD3+ T-cell population.

-

Within the CD3+ population, gate on CD4+ T-helper cells.

-

Analyze the CD4+ population for the expression of CD45RA (naive) and CD45RO (memory) to determine their respective percentages.

-

Protocol for Quantification of HIV-Specific CD8+ IFN-γ Producing Cells

This protocol describes an intracellular cytokine staining (ICS) method to quantify HIV-specific CD8+ T-cells.

Objective: To measure the frequency of CD8+ T-cells that produce Interferon-gamma (IFN-γ) in response to HIV-specific antigens.

Materials:

-

Isolated PBMCs (as described in 4.2)

-

RPMI 1640 medium supplemented with 10% Fetal Bovine Serum

-

HIV-1 specific peptide pools (e.g., Gag, Env)

-

Staphylococcal enterotoxin B (SEB) as a positive control

-

Brefeldin A

-

Fluorescently conjugated monoclonal antibodies:

-

Anti-CD3

-

Anti-CD8

-

Anti-IFN-γ

-

-

Fixation/Permeabilization solution

-

Permeabilization/Wash buffer

-

Flow cytometer

Procedure:

-

Cell Stimulation:

-

Resuspend PBMCs in RPMI medium at 2x10^6 cells/ml.

-

Plate 1x10^6 cells per well in a 96-well plate.

-

Add HIV-1 peptide pools to the respective wells at a final concentration of 2 µg/ml. Include an unstimulated control and a positive control (SEB).

-

Incubate for 2 hours at 37°C, 5% CO2.

-

Add Brefeldin A to all wells to a final concentration of 10 µg/ml to inhibit cytokine secretion.

-

Incubate for an additional 4-6 hours at 37°C, 5% CO2.

-

-

Surface Staining:

-

Wash cells with FACS buffer.

-

Stain for surface markers by adding anti-CD3 and anti-CD8 antibodies.

-

Incubate for 30 minutes at 4°C in the dark.

-

Wash cells with FACS buffer.

-

-

Fixation and Permeabilization:

-

Resuspend cells in Fixation/Permeabilization solution.

-

Incubate for 20 minutes at room temperature in the dark.

-

Wash cells with Permeabilization/Wash buffer.

-

-

Intracellular Staining:

-

Resuspend the permeabilized cells in Permeabilization/Wash buffer containing the anti-IFN-γ antibody.

-

Incubate for 30 minutes at room temperature in the dark.

-

Wash cells twice with Permeabilization/Wash buffer.

-

Resuspend the final cell pellet in FACS buffer.

-

-

Flow Cytometry Analysis:

-

Acquire cells on a flow cytometer.

-

Gate on CD3+ T-cells, then on the CD8+ subpopulation.

-

Quantify the percentage of CD8+ T-cells that are positive for intracellular IFN-γ.

-

Conclusion